molecular formula C13H19NO2 B2370274 Tert-butyl 7-ethynyl-4-azaspiro[2.4]heptane-4-carboxylate CAS No. 2361636-26-0

Tert-butyl 7-ethynyl-4-azaspiro[2.4]heptane-4-carboxylate

Cat. No.: B2370274
CAS No.: 2361636-26-0
M. Wt: 221.3
InChI Key: XKWDUYFPPIDJOD-UHFFFAOYSA-N
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Scientific Research Applications

Tert-butyl 7-ethynyl-4-azaspiro[2.4]heptane-4-carboxylate has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-ethynyl-4-azaspiro[2.4]heptane-4-carboxylate typically involves the reaction of tert-butyl 4-azaspiro[2.4]heptane-4-carboxylate with an ethynylating agent under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature is maintained between 0°C and room temperature to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-ethynyl-4-azaspiro[2.4]heptane-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carbonyl compounds, saturated derivatives, and substituted azaspiro compounds .

Mechanism of Action

The mechanism of action of tert-butyl 7-ethynyl-4-azaspiro[2.4]heptane-4-carboxylate involves its interaction with specific molecular targets and pathways. The ethynyl group is believed to play a crucial role in its biological activity by interacting with enzymes and receptors, thereby modulating their function.

Properties

IUPAC Name

tert-butyl 7-ethynyl-4-azaspiro[2.4]heptane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-5-10-6-9-14(13(10)7-8-13)11(15)16-12(2,3)4/h1,10H,6-9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWDUYFPPIDJOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C12CC2)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361636-26-0
Record name tert-butyl 7-ethynyl-4-azaspiro[2.4]heptane-4-carboxylate
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